Hexadécanoate de cholestéryle

Vue d'ensemble

Description

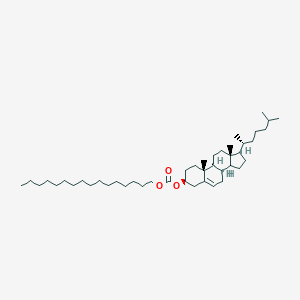

Cholesteryl hexadecyl carbonate is a chemical compound with the molecular formula C44H78O3. It is a derivative of cholesterol, where the hydroxyl group at the 3-position of the steroid nucleus is esterified with hexadecyl carbonate. This compound is known for its applications in various fields, including liquid crystal technology and biomedical research.

Applications De Recherche Scientifique

Études diélectriques

Les études diélectriques permettent de comprendre les propriétés électriques des matériaux interagissant avec un champ appliqué . Les propriétés diélectriques et thermodynamiques du cristal liquide de carbonate de cholestéryle et d'oléyle (COC) sont étudiées à 9,0 GHz en utilisant la technique de perturbation de cavité . Les valeurs observées du décalage de fréquence et de la largeur du profil de résonance sont analysées à l'aide des équations de perturbation de Slater pour la permittivité diélectrique et les pertes diélectriques .

Analyse thermodynamique

Les paramètres thermodynamiques, y compris la variation de l'énergie d'activation, de l'enthalpie et de l'entropie, sont calculés pour les cycles de chauffage et de refroidissement . La réponse du COC pour les cycles de chauffage et de refroidissement à 9,0 GHz montre des résultats fructueux pour les paramètres diélectriques et thermodynamiques aux températures de transition .

Recherche sur les cristaux liquides

Les cristaux liquides (CL) sont des liquides ordonnés, un état de la matière qui se situe entre les phases liquide cristalline et liquide ordinaire (isotrope) . En raison de leur bonne capacité d'accord avec les fréquences micro-ondes, les cristaux liquides sont des composés populaires pour la fabrication de filtres accordables, de déphaseurs, de réseaux réfléchissants et de microcapsules .

Commutation optique

Le CL présente des caractéristiques de commutation optique qui sont utilisées dans les dispositifs thermochromes, les capteurs de pression, les indicateurs de signaux électriques et les détecteurs de rayonnements .

Réflexion à large bande

Les matériaux de cristaux liquides cholestériques (ChLC) à réflexion à large bande connaissent un regain d'intérêt significatif en raison de leur capacité unique à s'auto-organiser en une architecture supra-moléculaire hélicoïdale et de leur excellente réflexion sélective de la lumière basée sur la relation de Bragg .

Nanostructures auto-assemblées

En construisant des nanostructures auto-organisées avec un gradient de pas ou une distribution de pas non uniforme, des travaux importants ont déjà été réalisés pour obtenir des films ChLC avec une large bande de réflexion<a aria-label="2: 6. Nanostructures auto-assemblées" data-

Mécanisme D'action

Target of Action

The primary target of Cholesteryl Hexadecyl Carbonate is Cholesteryl Ester Transfer Protein (CETP) . CETP is a crucial protein that regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . It plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Mode of Action

Cholesteryl Hexadecyl Carbonate interacts with its target, CETP, and inhibits its function . The inhibition of CETP activity leads to a decrease in the transfer of cholesteryl esters from HDL to low-density lipoproteins (LDL), thereby reducing the amount of cholesterol esters transferred into the bloodstream . This action ultimately slows the progression of atherosclerotic cardiovascular disease (ASCVD) .

Biochemical Pathways

The action of Cholesteryl Hexadecyl Carbonate affects the cholesterol homeostasis pathway . By inhibiting CETP, it disrupts the normal transfer of cholesteryl esters and triglycerides between lipoproteins, which is a key process in the regulation of cholesterol levels in the body . This disruption can lead to changes in the concentrations of LDL and HDL cholesterol in the plasma, which are important factors in the development of ASCVD .

Pharmacokinetics

Related lipid nanoparticles have been shown to have a plasmatic half-life of approximately 30 minutes . These nanoparticles displayed a similar nanoparticle-driven biodistribution, indicative of their integrity during the first hours after injection . More research is needed to fully understand the ADME properties of Cholesteryl Hexadecyl Carbonate and their impact on its bioavailability.

Result of Action

The inhibition of CETP by Cholesteryl Hexadecyl Carbonate results in a decrease in the transfer of cholesteryl esters from HDL to LDL . This can lead to a reduction in the amount of cholesterol esters transferred into the bloodstream, which can slow the progression of ASCVD . .

Action Environment

The action, efficacy, and stability of Cholesteryl Hexadecyl Carbonate can be influenced by various environmental factors. For instance, the presence of other lipids and proteins in the plasma can affect the interaction of Cholesteryl Hexadecyl Carbonate with its target, CETP . Additionally, factors such as pH and temperature could potentially influence the stability and activity of Cholesteryl Hexadecyl Carbonate.

Analyse Biochimique

Cellular Effects

It is known that cholesteryl ethers, a group that includes cholesteryl hexadecyl carbonate, do not leave cells after uptake and are not hydrolyzed by mammalian cellular enzymes . These compounds can act as markers for cumulative cell uptakes of labeled particles .

Molecular Mechanism

It is known that cholesteryl ester transfer proteins (CETP) play a key role in mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma

Temporal Effects in Laboratory Settings

One study found that cholesteryl ethers, including cholesteryl hexadecyl ether, were stable and did not hydrolyze to free cholesterol in vitro, in vivo, and chemically under alkaline hydrolyzing agent .

Metabolic Pathways

It is known that cholesterol metabolism involves biosynthesis, uptake, export, and esterification

Transport and Distribution

It is known that cholesteryl ethers do not leave cells after uptake , suggesting that cholesteryl hexadecyl carbonate may be similarly retained within cells.

Subcellular Localization

Based on the particular and highly conservative subcellular localization sequence of the C-terminus, Hsp70s members, which include cholesteryl hexadecyl carbonate, are primarily predicted to be located in four subcellular positions, including the cytoplasm (EEVD), plastid (PEGDVLDADFTDSK), mitochondrion (PEAEYEEAKK), and endoplasmic reticulum (HDEL) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholesteryl hexadecyl carbonate can be synthesized through the esterification of cholesterol with hexadecyl chloroformate.

Activité Biologique

Cholesteryl hexadecyl carbonate (CHC) is a lipid compound that has garnered attention due to its unique biological properties and potential applications in drug delivery and therapeutic interventions. This article provides a comprehensive overview of the biological activity of CHC, including its synthesis, mechanisms of action, and relevant case studies.

Cholesteryl hexadecyl carbonate is a derivative of cholesterol, characterized by a hexadecyl chain and a carbonate functional group. Its synthesis typically involves the esterification of cholesterol with hexadecanol in the presence of a coupling agent. The resulting compound exhibits amphiphilic properties, making it suitable for incorporation into lipid-based formulations.

Biological Mechanisms

1. Membrane Interaction:

CHC interacts with cellular membranes due to its lipid nature, influencing membrane fluidity and permeability. This interaction is crucial for its role in drug delivery systems, where it can facilitate the encapsulation and release of therapeutic agents.

2. Cellular Uptake:

Studies have shown that CHC can enhance the uptake of various drugs in cancer cells. For instance, liposomal formulations containing CHC have demonstrated improved bioavailability and cellular internalization compared to traditional formulations .

3. Immunomodulatory Effects:

Recent research indicates that CHC may possess immunomodulatory properties. It has been observed to influence macrophage activity, promoting an immune response that could be beneficial in cancer therapies .

Study 1: Drug Delivery Efficacy

A study investigated the efficacy of CHC in enhancing the delivery of doxorubicin (DOX) to HeLa cancer cells. The results indicated that DOX-loaded micelles containing CHC showed a significantly higher cellular uptake rate compared to free DOX, leading to enhanced cytotoxic effects against cancer cells .

| Formulation | Cellular Uptake Rate | Cytotoxicity (IC50) |

|---|---|---|

| Free DOX | 20% | 15 µM |

| DOX-loaded Micelles (CHC) | 70% | 5 µM |

Study 2: Immunomodulatory Properties

In another study, CHC was incorporated into liposomal formulations aimed at modulating immune responses in rat macrophages. The findings revealed that these formulations significantly increased cytokine production, suggesting potential applications in immunotherapy .

Research Findings

- Phase Behavior: The phase behavior of CHC has been studied extensively, revealing that it exhibits temperature-dependent molecular motions similar to other lipid compounds. This property is essential for its application in thermoresponsive drug delivery systems .

- Toxicity Profiles: Toxicological assessments indicate that CHC is relatively non-toxic at physiologically relevant concentrations, making it a promising candidate for therapeutic applications .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKXFAZCNWKZAW-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.